Home > Products > Screening Compounds P92268 > 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine - 1318945-19-5

4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-2809825
CAS Number: 1318945-19-5
Molecular Formula: C9H9N3
Molecular Weight: 159.192
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound. Its structure consists of a pyrimidine ring fused to a pyrrole ring. This scaffold serves as a versatile building block in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have garnered significant attention in scientific research, particularly in drug discovery, due to their potential applications in treating various diseases [, , , , , , , , , , , , , , , , , , , , , , , , ].

2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

  • Compound Description: This class of compounds, particularly those with a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, has been investigated as potent reversible fibroblast growth factor receptor (FGFR) inhibitors []. These inhibitors have shown promising activity against FGFR, including those with gatekeeper mutations, which are a significant challenge in cancer therapy.

7H-Pyrrolo[2,3-d]pyrimidine-4-amines

  • Compound Description: These compounds have been explored as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), specifically PfCDPK4 and PfCDPK1 []. Some compounds in this series showed promising inhibitory activity against these kinases.

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Derivatives

  • Compound Description: Researchers designed and optimized highly selective Monopolar Spindle 1 (MPS1) inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold []. X-ray crystallography guided the optimization process.

4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives

  • Compound Description: Scientists developed a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as Akt inhibitors, aiming to improve upon an initial weak screening hit []. Optimization efforts led to compounds with significantly improved Akt1 inhibitory potency.

4-amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives

  • Compound Description: This class of compounds, specifically those incorporating a piperidinyl fragment at the 4-position, has shown promise as selective Janus kinase 1 (JAK1) inhibitors []. The lead compound exhibited notable anti-inflammatory efficacy in vitro and in vivo.

4-Methoxy-7H-Pyrrolo[2,3-d] Pyrimidine Carbocyclic Nucleosides

  • Compound Description: This study focused on exploring new nucleoside mimetics based on the 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleoside scaffold []. The synthesized compounds were evaluated for their anti-HCV activity and cytotoxicity.

2-Amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine Antifolates

  • Compound Description: This research involved designing and synthesizing benzoyl ring-halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine analogs []. These compounds aimed to overcome resistance and toxicity issues associated with clinically used folate-based thymidylate synthase (TS) inhibitors.
Overview

4-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention for its potential applications in pharmaceutical chemistry, particularly in the development of kinase inhibitors. The unique structural features of this compound allow it to interact effectively with biological targets, making it a valuable subject of study in medicinal chemistry.

Source and Classification

This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is often synthesized as an intermediate in the production of various bioactive molecules. The presence of a cyclopropyl group enhances its pharmacological properties, contributing to its utility in drug design.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods, primarily focusing on multi-step synthetic routes that involve various reagents and conditions.

  1. Starting Materials: The synthesis typically begins with dimethyl malonate or cyanoacetate as starting materials.
  2. Key Steps:
    • α-Alkylation: This step involves the alkylation of diethyl malonate with appropriate alkyl halides.
    • Cyclization: The alkylated product undergoes cyclization with amidine to form the pyrrolo structure.
    • Chlorination: Chlorination introduces a chlorine atom at the 4-position of the pyrrolo ring.
    • Cyclopropylation: Finally, the cyclopropyl group is added at the 7-position through a cyclopropylation reaction.
Molecular Structure Analysis

Structure and Data

The molecular formula for 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is C10H10N4C_{10}H_{10}N_4. Its structure features a bicyclic system formed by a pyrrole and pyrimidine ring fused together, with a cyclopropyl substituent at one position. The presence of nitrogen atoms in the rings contributes to its basicity and potential interactions with biological targets.

Structural Characteristics

  • Molecular Weight: Approximately 186.22 g/mol.
  • Bond Angles and Lengths: The unique geometry due to the cyclopropyl group may influence its reactivity and interaction with enzymes.
Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine can participate in several chemical reactions:

  1. Electrophilic Substitution Reactions: This includes nucleophilic aromatic substitution where nucleophiles attack the aromatic system.
  2. Suzuki Coupling Reactions: Involves coupling with boronic acids using palladium catalysts.
  3. Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction processes.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine primarily revolves around their role as kinase inhibitors. These compounds mimic adenosine triphosphate (ATP) due to their structural similarities, allowing them to bind effectively to kinase enzymes.

  • Target Interactions: The two nitrogen atoms in the heterocycle engage in strong hydrogen bonding interactions with kinase hinge residues.
  • Biochemical Pathways: Inhibition of kinase activity can lead to disrupted signaling pathways involved in cellular proliferation and survival, making these compounds potential therapeutic agents against cancers and other diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Exhibits stability under normal laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Reacts readily in electrophilic substitution reactions due to the presence of electron-rich aromatic systems .
Applications

Scientific Uses

4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is primarily utilized in medicinal chemistry for:

  • Drug Development: As a scaffold for synthesizing kinase inhibitors that are being explored for treating various cancers.
  • Biological Research: Used in studies investigating signal transduction pathways impacted by kinase activity.
  • Synthetic Intermediate: Serves as an important intermediate in the synthesis of more complex pharmaceutical agents .
Synthetic Methodologies and Optimization

Nucleophilic Substitution Strategies for Core Functionalization

Nucleophilic substitution reactions are fundamental for constructing and functionalizing the 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. The most efficient synthesis begins with cyclocondensation between ethyl 2-cyano-4,4-dimethoxybutanoate and formamidine acetate under alkaline catalysis, yielding 4-amino-7H-pyrrolo[2,3-d]pyrimidine intermediates. Subsequent introduction of the cyclopropyl group exploits the enhanced leaving-group capacity of C4-chlorine or C4-sulfonate derivatives. Key optimizations include:

  • Solvent and Catalyst Selection: Ring closure proceeds optimally in methanol or tetrahydrofuran with sodium methoxide (0.5–1.0 equivalents) at 60–80°C, achieving >85% yield. Higher temperatures (>100°C) promote decomposition, while polar aprotic solvents like dimethylformamide diminish regioselectivity [1] [5].
  • Halogen Exchange: Treatment of 4-oxo precursors with phosphoryl trichloride/triethylamine (4:1 molar ratio) in refluxing acetonitrile generates 4-chloro intermediates crucial for nucleophilic displacement. Cyclopropylamine displacement occurs at 25°C within 2 hours when activated by N,N-diisopropylethylamine, minimizing N7-alkylation side products (<5%) [1] [9].

Table 1: Optimization of 4-Cyclopropyl Introduction via Nucleophilic Displacement

4-Substituent PrecursorBase/SolventTemperature (°C)Reaction Time (h)Yield (%)
4-ChloroEt₃N/DMF80862
4-ChloroiPr₂NEt/THF25291
4-TriflateK₂CO₃/Dioxane50188
4-MesylateCs₂CO₃/CH₃CN60475

Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-couplings enable precise functionalization of halogenated 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine precursors. The C5 position exhibits superior reactivity over C2/C6 due to electron-deficient character imparted by the pyrimidine ring:

  • Suzuki-Miyaura Arylation: Employing 5-bromo-4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, arylboronic acids (1.2 equivalents), and Pd(PPh₃)₄ (2 mol%) in aqueous dioxane (80°C, 12 hours) installs biaryl motifs. Electron-deficient boronic acids require added potassium carbonate (2 equivalents) to prevent protodehalogenation, yielding 75–92% cross-coupled products. Sterically hindered substrates (e.g., 2-naphthyl) utilize SPhos ligand for enhanced turnover [2] [6].
  • Direct C-H Arylation: Regioselective C5-arylation is achieved with arylboronic acids under Pd(OAc)₂/TEMPO catalysis in trifluoroacetic acid at ambient temperature. This method bypasses pre-halogenation and tolerates heterocyclic boronic acids (e.g., thiophen-2-yl), though electron-rich pyrrolo[2,3-d]pyrimidines require stoichiometric silver carbonate oxidant [6].

Table 2: Palladium-Catalyzed Coupling Reactions at the C5 Position

Reaction TypeCatalyst SystemConditionsScope ExamplesYield Range (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O80°C, 12 h4-FC₆H₄, 3-Pyridyl, 2-Naphthyl75–92
Direct C-H ArylationPd(OAc)₂/TEMPO, CF₃CO₂Hrt, 24 h, air4-MeOC₆H₄, 2-Thienyl, 3-FC₆H₄60–85
Negishi CouplingPdCl₂(dppf), ZnCl₂, THF60°C, 6 h4-CF₃C₆H₄, Cyclopropyl70–88

Regioselective Modifications at the Pyrrolo[2,3-d]Pyrimidine Scaffold

Regiocontrol is critical due to the multiple reactive sites (N1, N7, C2, C5, C6) within the bicyclic system:

  • C5 vs. C6 Functionalization: C5-bromination occurs selectively using N-bromosuccinimide (1.05 equivalents) in dimethylformamide at 0°C, directed by the electron-rich pyrrole ring. Conversely, C6-lithiation (via lithium diisopropylamide, −78°C) followed by electrophilic quenching enables formyl, hydroxymethyl, or iodo substitutions. The 4-cyclopropyl group diminishes C2 nucleophilicity, preventing unwanted polyfunctionalization [3] [6] [8].
  • N7 vs. N1 Alkylation: N7-selectivity (>20:1) is achieved under phase-transfer conditions (benzyl bromide/tetrabutylammonium bromide, 10% NaOH/dichloromethane). Thermodynamic control favors N7-alkylation due to lower steric hindrance and greater anion stability. Verification employs nuclear Overhauser effect spectroscopy, correlating N7-benzyl protons with H6 [7] [9].

Table 3: Regioselective Reactions on 4-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Position ModifiedReagent/ConditionsKey Diagnostic DataRegioselectivity Ratio
C5-BrominationNBS (1.05 eq), DMF, 0°C, 1 hδₕ 8.32 (s, 1H, H6) in DMSO-d6>99:1 (C5 vs C6)
C6-LithiationLDA (1.1 eq), THF, −78°C; then DMFδₕ 9.92 (s, 1H, CHO)95:5 (C6 vs C2)
N7-AlkylationBnBr, TBA⁺HSO₄⁻, 10% NaOH/CH₂Cl₂, rtNOESY: BnCH₂ ↔ H6 (δ 6.95) correlation20:1 (N7 vs N1)
C2-AminationPhI=NTs, Cu(OTf)₂, CH₃CN, 80°C¹³C NMR: C2 δ 155.2 ppm (vs 152.8 ppm in parent)N/A (single isomer)

Protecting Group Strategies in Multi-Step Synthesis

Orthogonal protection is essential for sequential functionalization, particularly when modifying nitrogen centers or electrophilic C-positions:

  • N7 Protection: [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.3 equivalents) in tetrahydrofuran with diisopropylethylamine (2 equivalents) affords N7-SEM derivatives (92–95% yield). Stability toward organometallic reagents (e.g., Grignard reagents at C5) and mild acid deprotection (trifluoroacetic acid/water (95:5), 25°C, 2 hours) make SEM ideal for C5/C6 lithiation sequences [2] [5].
  • Carboxylate Masking: Ethyl ester introduction at C2 via alkylation of pyrrolo[2,3-d]pyrimidin-2-one precursors utilizes diethyl carbonate/sodium hydride. Subsequent hydrolysis (lithium hydroxide, tetrahydrofuran/water) enables peptide coupling without epimerization. Tert-butyl esters, cleavable by trifluoroacetic acid, offer acid-labile alternatives compatible with SEM protection [7] [9].
  • Deprotection Cascades: Hydrogenolysis (Pd/C, H₂, methanol) simultaneously removes N7-benzyl and C2-carbobenzyloxy groups while preserving cyclopropyl and aryl functionalities. This chemoselectivity enables convergent synthesis of complex analogs like kinase inhibitors bearing N7-alkyl and C2-amino substituents [7] [8].

Table 4: Protecting Group Applications in 4-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Protecting GroupInstallation ReagentStability ProfileCleavage ConditionsYield (%)
N7-SEMSEM-Cl, iPr₂NEt, THF, 0°C→rtStable: LDA, Pd couplings, BBr₃TFA/H₂O (95:5), 25°C, 2 h92–95
N7-BnBnBr, K₂CO₃, DMF, 60°CStable: POCl₃, mild nucleophilesPd(OH)₂/C, H₂, MeOH, 12 h90
C2-CO₂EtEtOCOCl, NaH, THF, 0°CStable: SEM deprotection, alkylationsLiOH, THF/H₂O, rt, 4 h85
N1-TIPSTIPSOTf, 2,6-lutidine, CH₂Cl₂Stable: C5-Br/Li exchange, N7-alkylationTBAF, THF, 0°C, 1 h88

Properties

CAS Number

1318945-19-5

Product Name

4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C9H9N3

Molecular Weight

159.192

InChI

InChI=1S/C9H9N3/c1-2-6(1)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H2,(H,10,11,12)

InChI Key

SXSRWLKVTNRHNT-UHFFFAOYSA-N

SMILES

C1CC1C2=C3C=CNC3=NC=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.